molecular formula C2H4N4 B12545611 1,1'-(Ethene-1,2-diyl)bis(diazene) CAS No. 142108-88-1

1,1'-(Ethene-1,2-diyl)bis(diazene)

Cat. No.: B12545611
CAS No.: 142108-88-1
M. Wt: 84.08 g/mol
InChI Key: RSHCGYOQXBKYSC-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,2-diyl)bis(diazene) is an organic compound characterized by the presence of two diazene groups connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Ethene-1,2-diyl)bis(diazene) can be synthesized through a series of chemical reactions involving readily available starting materials. One common method involves the reaction of ethene with diazene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1,1’-(Ethene-1,2-diyl)bis(diazene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethene-1,2-diyl)bis(diazene) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 1,1’-(Ethene-1,2-diyl)bis(diazene) into different reduced forms.

    Substitution: The diazene groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,1’-(Ethene-1,2-diyl)bis(diazene) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the production of high-energy-density materials and other industrial applications.

Mechanism of Action

The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(diazene) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s diazene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. These interactions can result in changes to the structure and function of the target molecules, ultimately influencing the compound’s overall effects.

Comparison with Similar Compounds

  • 1,2-Di(1H-tetrazol-5-yl)ethane
  • 1,2-Di(1H-tetrazol-5-yl)ethene
  • 5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)

Uniqueness: 1,1’-(Ethene-1,2-diyl)bis(diazene) is unique due to its specific structural arrangement and the presence of two diazene groups connected by an ethene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

142108-88-1

Molecular Formula

C2H4N4

Molecular Weight

84.08 g/mol

IUPAC Name

2-diazenylethenyldiazene

InChI

InChI=1S/C2H4N4/c3-5-1-2-6-4/h1-4H

InChI Key

RSHCGYOQXBKYSC-UHFFFAOYSA-N

Canonical SMILES

C(=CN=N)N=N

Origin of Product

United States

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